1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-8-9-21(12-18(17)2)29-15-20(13-24(29)31)25(32)26-10-11-28-16-27-22(14-23(28)30)19-6-4-3-5-7-19/h3-9,12,14,16,20H,10-11,13,15H2,1-2H3,(H,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDLXMIUPITCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
The compound features a pyrrolidine core substituted with a dimethylphenyl group and a pyrimidine derivative, which may contribute to its biological activity.
Research indicates that the compound may exhibit inhibitory activity against specific enzymes and biological pathways. The presence of the pyrrolidine moiety is often associated with interactions at the enzyme level, potentially influencing metabolic pathways related to diabetes and inflammation.
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
One significant area of research involves the compound's potential as a DPP-IV inhibitor . DPP-IV plays a critical role in glucose metabolism by degrading incretin hormones. Inhibition of this enzyme can lead to increased insulin secretion and decreased blood glucose levels.
In a study examining related compounds, it was found that certain derivatives exhibited IC₅₀ values less than 100 nM, indicating potent inhibition . This suggests that the target compound may have similar or enhanced inhibitory effects.
Biological Activity Summary
The biological activities attributed to this compound are summarized in the table below:
| Activity | Effect | Reference |
|---|---|---|
| DPP-IV Inhibition | Potent inhibition (IC₅₀ < 100 nM) | |
| Anti-inflammatory Properties | Reduces leukocyte activation | |
| Antitumor Activity | Potential reduction in tumor growth |
Case Studies
- DPP-IV Inhibition Study :
- Anti-inflammatory Research :
- Antitumor Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrrolidine carboxamide derivatives, differing primarily in aryl substituents and heterocyclic appendages. Key comparisons include:
Key Observations :
- Heterocyclic Moieties: The pyrimidinone-ethyl group in the target compound contrasts with sulfonyl-dihydroisoquinoline () or thiadiazole () side chains. Such variations influence target selectivity; e.g., sulfonyl-linked analogs in showed moderate MERS-CoV inhibition (IC₅₀ ~10 µM) .
- Cytotoxicity: Compounds with sulfonyl groups (e.g., ) exhibited low cytotoxicity (0.5–0.6% inhibition), suggesting that the pyrimidinone-ethyl group in the target compound may similarly minimize off-target effects .
Q & A
Q. What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrrolidine or pyrimidine core. For example:
- Step 1 : Formation of the pyrrolidine-3-carboxamide backbone via cyclization reactions using succinic anhydride or similar reagents under reflux conditions (e.g., p-xylene at 120°C for 5–7 hours) .
- Step 2 : Functionalization of the pyrimidinone moiety, often requiring coupling agents like EDCI/HOBt for amide bond formation. Solvent choice (e.g., THF or DMF) and temperature (25–60°C) are critical for yield optimization .
- Key Parameters :
| Parameter | Typical Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 25–120°C | Higher temps accelerate cyclization but risk side reactions | |
| Solvent | THF, DMF, p-xylene | Polar aprotic solvents enhance amide coupling | |
| Catalysts | Lewis acids (e.g., ZnCl₂) | Improve regioselectivity in heterocycle formation |
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement and ring saturation. For example, the pyrrolidine carbonyl (δ ~170–175 ppm) and pyrimidinone protons (δ ~6.5–8.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 460.2) and detects impurities .
- X-ray Crystallography : Resolves conformational ambiguities, such as the spatial arrangement of the 3,4-dimethylphenyl group .
Q. What functional groups influence solubility and formulation in biological assays?
The carboxamide (-CONH-) and pyrimidinone (-N-C=O) groups enhance water solubility via hydrogen bonding, while the 3,4-dimethylphenyl moiety increases lipophilicity. Solubility can be optimized using co-solvents (e.g., DMSO:PBS mixtures) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites for derivatization. For example:
- HOMO-LUMO Analysis : Identifies reactive regions on the pyrrolidine ring (HOMO localized on the carboxamide) .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases), highlighting the pyrimidinone’s role in binding pocket engagement .
- Table : Computational Parameters for Target Binding:
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Kinase X | -9.2 | Hydrogen bonds with pyrimidinone O | |
| Receptor Y | -7.8 | π-Stacking with 3,4-dimethylphenyl |
Q. How do structural variations resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values across studies often arise from substituent effects. For example:
- 3,4-Dimethylphenyl vs. Chlorophenyl : Methyl groups enhance metabolic stability but reduce solubility, leading to variability in cell-based assays .
- Ethyl vs. Methyl Pyrimidinone Substitutents : Bulkier groups (e.g., ethyl) improve target selectivity but may hinder membrane permeability .
- Methodological Recommendation : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and distinguish assay-specific artifacts .
Q. What strategies optimize reaction pathways to mitigate byproduct formation?
- Byproduct Source : Competing reactions during pyrrolidine cyclization (e.g., dimerization via Michael addition) .
- Mitigation Tactics :
- Use low-temperature (-10°C) conditions for sensitive steps.
- Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates .
- Monitor reaction progress via inline FTIR to detect byproduct signatures (e.g., C=O stretches at 1650 cm⁻¹) .
Q. How is the compound’s stability assessed under physiological conditions?
- Accelerated Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours.
- Analytical Tools :
| Condition | Half-Life (t₁/₂) | Major Degradants | Reference |
|---|---|---|---|
| pH 2.0 | 4.2 h | Hydrolyzed carboxamide | |
| pH 7.4 | 12.8 h | Oxidized pyrrolidine |
Contradictions and Validation
- Spectral Data Conflicts : Discrepancies in NMR shifts (e.g., δ 2.1 ppm for methyl groups) may arise from solvent polarity or tautomerism. Validate via 2D NMR (COSY, HSQC) .
- Biological Activity Variability : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
